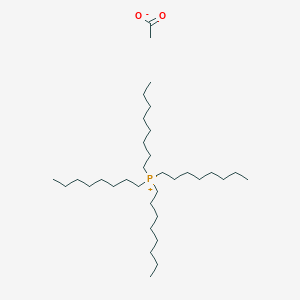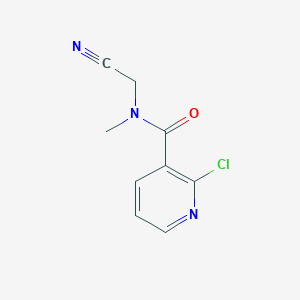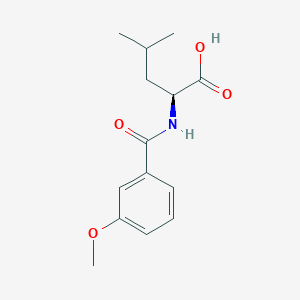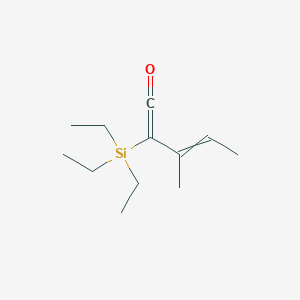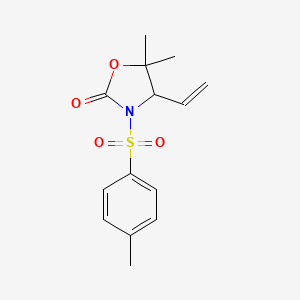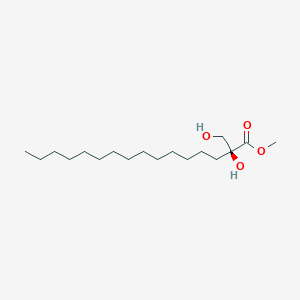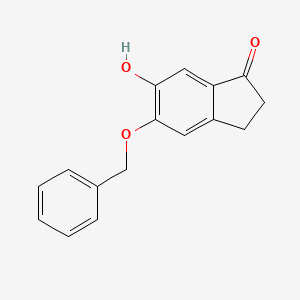
5-Benzyloxy-6-hydroxy-indan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyloxy-6-hydroxy-indan-1-one is a chemical compound belonging to the class of indanones Indanones are characterized by a benzene ring fused to a cyclopentane ring, forming a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-6-hydroxy-indan-1-one typically involves the alkylation of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxy group is replaced by the benzyloxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyloxy-6-hydroxy-indan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the indanone structure can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Benzyl bromide, potassium carbonate, acetone, DMF
Major Products Formed
Oxidation: Formation of 5-benzyloxy-6-oxo-indan-1-one
Reduction: Formation of 5-benzyloxy-6-hydroxy-indan-1-ol
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Applications De Recherche Scientifique
5-Benzyloxy-6-hydroxy-indan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Benzyloxy-6-hydroxy-indan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or interacting with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-1-indanone
- 6-Hydroxy-1-indanone
- 5-Benzyloxy-1-indanone
Uniqueness
5-Benzyloxy-6-hydroxy-indan-1-one is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical properties and potential biological activities. Compared to its analogs, this compound may exhibit enhanced reactivity and specificity in various applications .
Propriétés
Numéro CAS |
383382-44-3 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
6-hydroxy-5-phenylmethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O3/c17-14-7-6-12-8-16(15(18)9-13(12)14)19-10-11-4-2-1-3-5-11/h1-5,8-9,18H,6-7,10H2 |
Clé InChI |
KTLQECITLSHWOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=CC(=C(C=C21)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


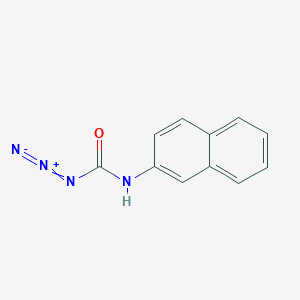
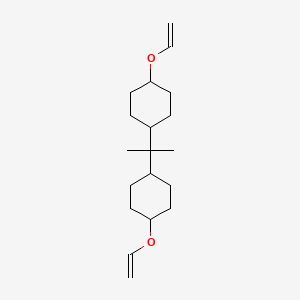
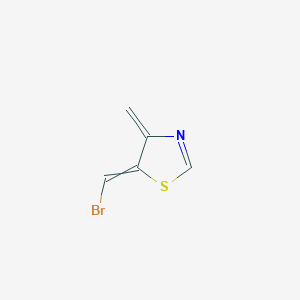
silane](/img/structure/B14260937.png)
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)

